molecular formula C4H8BrN B7980279 (R)-3-Bromo-pyrrolidine

(R)-3-Bromo-pyrrolidine

Cat. No. B7980279
M. Wt: 150.02 g/mol
InChI Key: UKYCQJXBNJJMDX-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Bromo-pyrrolidine is a useful research compound. Its molecular formula is C4H8BrN and its molecular weight is 150.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-Bromo-pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Bromo-pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Enantiomers with Antitumor Activity : Enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyrrolidine-3-sulfonamide, which contain pyridinesulfonamide fragments, have been synthesized. Their absolute configurations were confirmed, and they showed inhibitory effects on PI3Kα kinase, an important target in cancer treatment, with IC50 values of 1.08 and 2.69 μM respectively (Zhou et al., 2015).

  • Synthesis of Enantiomers for Chiral Studies : The synthesis of both enantiomers of 3-Methyl-N-(3-Methylbutyl)pyrrolidine has been achieved. These enantiomers are valuable for studying chiral chemical properties and reactions (Veith et al., 1997).

  • Development of Novel Derivatives for Chemical Research : A series of novel (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives have been synthesized. This research is significant for the development of new compounds in chemical research (Mogulaiah et al., 2018).

  • Pharmacokinetics and Therapeutic Applications : The study of AS-3201, a novel aldose reductase inhibitor containing a pyrrolidine ring, revealed its interactions with plasma proteins and its prolonged activity due to stable complex formation with human serum albumin. This has implications for its therapeutic use in diabetic complications (Kurono et al., 2006).

  • Pyrrolidines in Medicine and Industry : Pyrrolidines, a category of compounds that includes (R)-3-Bromo-pyrrolidine, are important in medicine and industry. They can be used as dyes, agrochemical substances, and exhibit biological effects (Żmigrodzka et al., 2022).

  • Antibacterial Activity of Pyrrolidine Derivatives : Novel 4-Pyrrolidin-3-cyanopyridine derivatives exhibited significant antibacterial activity against a range of aerobic and anaerobic bacteria. This highlights the potential of pyrrolidine derivatives in developing new antimicrobial agents (Bogdanowicz et al., 2013).

properties

IUPAC Name

(3R)-3-bromopyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYCQJXBNJJMDX-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Bromo-pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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